6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom, a methylbenzoyl group, and a methylbutenyl group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylbenzoyl chloride and 3-methylbut-2-en-1-ylamine.
Formation of Intermediate: The intermediate compound is formed by reacting 4-methylbenzoyl chloride with 3-methylbut-2-en-1-ylamine under basic conditions to form an amide linkage.
Cyclization: The intermediate undergoes cyclization with 6-fluoroaniline in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoline core.
Final Product Formation: The final step involves the oxidation of the dihydroquinoline intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, to form quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the quinoline core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline: Shares the quinoline core and fluorine atom but lacks the benzoyl and methylbutenyl groups.
3-(4-methylbenzoyl)quinoline: Contains the benzoyl group but lacks the fluorine and methylbutenyl groups.
1-(3-methylbut-2-en-1-yl)quinoline: Contains the methylbutenyl group but lacks the fluorine and benzoyl groups.
Uniqueness
6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-en-1-yl)-1,4-dihydroquinolin-4-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity to biological targets, while the benzoyl and methylbutenyl groups contribute to its overall reactivity and potential therapeutic effects.
Properties
IUPAC Name |
6-fluoro-3-(4-methylbenzoyl)-1-(3-methylbut-2-enyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-14(2)10-11-24-13-19(21(25)16-6-4-15(3)5-7-16)22(26)18-12-17(23)8-9-20(18)24/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVMEFERJQOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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